molecular formula C22H19N5O3 B11487770 2-[1,3-dimethyl-7-(4-methylphenyl)-2,4-dioxo-1,2,3,4-tetrahydro-8H-imidazo[2,1-f]purin-9-ium-8-yl]phenolate

2-[1,3-dimethyl-7-(4-methylphenyl)-2,4-dioxo-1,2,3,4-tetrahydro-8H-imidazo[2,1-f]purin-9-ium-8-yl]phenolate

Cat. No.: B11487770
M. Wt: 401.4 g/mol
InChI Key: PLYYPFVRJJRULE-UHFFFAOYSA-N
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Description

8-(2-HYDROXYPHENYL)-1,3-DIMETHYL-7-(4-METHYLPHENYL)-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE is a complex organic compound with a unique structure that includes both imidazo and purine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(2-HYDROXYPHENYL)-1,3-DIMETHYL-7-(4-METHYLPHENYL)-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE typically involves multi-step organic reactions. The process begins with the preparation of the imidazo ring, followed by the introduction of the purine moiety. Key steps include:

    Formation of the Imidazo Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Purine Moiety: This is achieved through nucleophilic substitution reactions, often using halogenated purine derivatives.

    Functional Group Modifications: Hydroxylation and methylation reactions are employed to introduce the hydroxyl and methyl groups at specific positions on the molecule.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

8-(2-HYDROXYPHENYL)-1,3-DIMETHYL-7-(4-METHYLPHENYL)-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Halogenated derivatives and strong bases or acids are typically employed.

Major Products

The major products formed from these reactions include various hydroxylated, methylated, and halogenated derivatives, which can be further utilized in different applications.

Scientific Research Applications

8-(2-HYDROXYPHENYL)-1,3-DIMETHYL-7-(4-METHYLPHENYL)-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism of action of 8-(2-HYDROXYPHENYL)-1,3-DIMETHYL-7-(4-METHYLPHENYL)-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and DNA. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 7-HYDROXY-1,3-DIMETHYL-9-(4-METHYLPHENYL)-6,7,8,9-TETRAHYDROPYRIMIDO[2,1-F]PURINE-2,4(1H,3H)-DIONE
  • 7-HYDROXY-9-(4-METHOXYPHENYL)-1,3-DIMETHYL-6,7,8,9-TETRAHYDROPYRIMIDO[2,1-F]PURINE-2,4(1H,3H)-DIONE

Uniqueness

8-(2-HYDROXYPHENYL)-1,3-DIMETHYL-7-(4-METHYLPHENYL)-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE is unique due to its specific substitution pattern and the presence of both hydroxyl and methyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C22H19N5O3

Molecular Weight

401.4 g/mol

IUPAC Name

6-(2-hydroxyphenyl)-2,4-dimethyl-7-(4-methylphenyl)purino[7,8-a]imidazole-1,3-dione

InChI

InChI=1S/C22H19N5O3/c1-13-8-10-14(11-9-13)16-12-26-18-19(24(2)22(30)25(3)20(18)29)23-21(26)27(16)15-6-4-5-7-17(15)28/h4-12,28H,1-3H3

InChI Key

PLYYPFVRJJRULE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CN3C4=C(N=C3N2C5=CC=CC=C5O)N(C(=O)N(C4=O)C)C

Origin of Product

United States

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